4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine
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Overview
Description
4-Bromo-4’-methyl-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C13H12BrN It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position and a methyl group at the 4’-position, with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-methyl-[1,1’-biphenyl]-2-amine typically involves the bromination of 4’-methyl-[1,1’-biphenyl]-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 4-hydroxy-4’-methyl-[1,1’-biphenyl]-2-amine.
Oxidation: Formation of 4-bromo-4’-carboxy-[1,1’-biphenyl]-2-amine.
Reduction: Formation of 4-bromo-4’-methyl-[1,1’-biphenyl]-2-amine from the corresponding nitro compound.
Scientific Research Applications
4-Bromo-4’-methyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methyl-[1,1’-biphenyl]-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: Similar structure but with a hydroxyl group instead of an amine group.
4-Bromobiphenyl: Lacks the methyl and amine groups, making it less versatile in certain applications.
4-Bromo-4’-methylbiphenyl:
Uniqueness
4-Bromo-4’-methyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C13H12BrN |
---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
5-bromo-2-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H12BrN/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,15H2,1H3 |
InChI Key |
XPGHXCRPBIDLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
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